molecular formula C9H9BN2O2 B13995915 (3-aminoquinolin-6-yl)boronic acid

(3-aminoquinolin-6-yl)boronic acid

Cat. No.: B13995915
M. Wt: 187.99 g/mol
InChI Key: PDJMBNATIDXNHX-UHFFFAOYSA-N
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Description

(3-aminoquinolin-6-yl)boronic acid is a sophisticated bifunctional compound designed for medicinal chemistry and drug discovery research. It integrates a quinoline scaffold, a privileged structure in pharmacology, with a boronic acid group, enabling multiple mechanisms of action and application. The quinoline core is recognized for its broad bioactivity, particularly in oncology, where it can function as a topoisomerase inhibitor, disrupt cell migration, and induce apoptosis . This scaffold also shows significant promise in antiviral research, demonstrating activity against a range of viruses such as Zika, Ebola, and hepatitis C . The primary amine at the 3-position of the quinoline ring serves as a key handle for molecular diversification, allowing researchers to create amides, ureas, or other derivatives to fine-tune physicochemical properties and biological activity . The boronic acid functional group significantly expands the utility of the compound. It acts as a critical pharmacophore in enzyme inhibition, capable of forming reversible covalent bonds with catalytic residues in the active sites of proteases and other enzymes, a mechanism leveraged by several FDA-approved boronic acid drugs . Furthermore, this group is essential for synthetic chemistry applications, most notably in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful method for constructing biaryl systems, enabling the rapid generation of chemical libraries for high-throughput screening . The presence of both the amine and boronic acid on the same aromatic system makes this compound a valuable building block for developing targeted therapies, including antibody-drug conjugates (ADCs) and other bifunctional inhibitors, offering researchers a versatile tool to probe biological pathways and develop new therapeutic agents.

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

(3-aminoquinolin-6-yl)boronic acid

InChI

InChI=1S/C9H9BN2O2/c11-8-4-6-3-7(10(13)14)1-2-9(6)12-5-8/h1-5,13-14H,11H2

InChI Key

PDJMBNATIDXNHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CC(=CN=C2C=C1)N)(O)O

Origin of Product

United States

Preparation Methods

Preparation of Bromo Aminoquinoline Intermediate

  • The starting point is often a bromo-substituted aminoquinoline, such as 6-bromo-3-aminoquinoline or a closely related heteroaryl bromide.
  • This intermediate can be synthesized via electrophilic bromination of quinoline derivatives or by palladium-catalyzed cross-coupling reactions from suitable precursors.
  • The bromo substituent is essential for subsequent metalation and borylation steps.

Formation of Imino Protective Derivative

  • The amino group on the quinoline is protected as an imine by condensation with a dialkyl ketal derivative (e.g., acetone dimethyl ketal).
  • The condensation is performed in aprotic organic solvents such as toluene, tetrahydrofuran, or 1,4-dioxane at elevated temperatures (70–140 °C, preferably 100–120 °C).
  • Reaction times range from 6 to 24 hours, often followed by partial solvent removal to drive the equilibrium.
  • The imino derivative is isolated by crystallization from alcoholic solvents (methanol) or aliphatic hydrocarbons (hexane, heptane).

Metalation and Borylation

  • The bromo imino derivative is dissolved in an aprotic solvent such as tetrahydrofuran or toluene and cooled to low temperatures (-50 to -100 °C).
  • Metalation is achieved by addition of a lithium reagent (e.g., n-butyllithium) to generate the aryllithium intermediate.
  • Subsequently, a boron electrophile such as trialkyl borate (B(OR')3, where R' = methyl, ethyl) is added to form the boronic ester intermediate.
  • The reaction is maintained at low temperature for 0.5 to 1.5 hours to ensure completion.

Acidic Workup and Deprotection

  • The reaction mixture is treated with mineral acids (hydrochloric acid or sulfuric acid) at temperatures from -50 °C to 30 °C.
  • This step removes the imino protecting group, yielding the free aminoaryl boronic acid.
  • The product can be isolated as a free base or as a salt (hydrogen sulfate or hydrogen chloride), depending on the pH of the reaction mixture.

Representative Reaction Conditions and Yields

Step Conditions Solvent(s) Temperature Time Notes
Imino derivative formation Condensation of bromo aminoquinoline with dialkyl ketal Toluene, THF, 1,4-dioxane 100–120 °C 6–24 h Partial solvent removal (30–40%) post reaction
Metalation Addition of n-butyllithium THF, toluene -50 to -100 °C 0.5–1.5 h Low temperature crucial for selectivity
Borylation Addition of trialkyl borate Same as metalation solvent Same as metalation Concurrent Forms boronic ester intermediate
Acidic deprotection Treatment with HCl or H2SO4 Aqueous acidic solution -50 to 30 °C Variable Yields free amino boronic acid or salt form

Yields for these multi-step sequences vary but are generally moderate to good, with improvements reported by optimizing solvent choice and reaction times. For example, condensation and metalation steps have been reported with yields ranging from 50% to 70% in related aminoheteroaryl boronic acid syntheses.

Alternative Synthetic Approaches

Palladium-Catalyzed Miyaura Borylation

  • An alternative to lithiation is the palladium-catalyzed borylation of bromo aminoquinoline derivatives using bis(pinacolato)diboron or tetrahydroxydiboron.
  • This method proceeds under milder conditions and avoids the use of strong bases and cryogenic temperatures.
  • Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4 with bases such as potassium acetate in solvents like dioxane or DMF.
  • This approach is efficient for aryl halides but may require protection of the amino group to prevent catalyst poisoning.

Summary Table of Key Literature Methods

Reference Methodology Key Features Yield Range Notes
EP2801577A1 (2013) Imino protection + lithiation/borylation Use of dialkyl ketal imine protection; low temp metalation Moderate (50–70%) Addresses amino group reactivity and solubility issues
US20140330008A1 (2014) Improved imine protection and borylation Focus on aminoheteroaryl boronic acids; safer reagents Improved yields Overcomes low reactivity and reproducibility problems
ACS Org. Process Res. Dev. (2024) Stepwise bromination, borylation, hydrolysis Practical route for boronic acid derivatives High for intermediates Multi-step but scalable and practical
Nature Communications (2024) Photochemical three-component coupling Mild conditions, visible light; broad substrate scope Up to 68% isolated Emerging method, potential for complex amines
Wikipedia (2024) Miyaura borylation of aryl bromides Pd-catalyzed cross-coupling with diboron reagents High (up to 90%) Widely used for aryl boronic acid synthesis

Practical Notes and Considerations

  • Protection of the amino group is critical to prevent side reactions during metalation and borylation steps.
  • Low temperature conditions (-50 to -100 °C) are required to control regioselectivity and minimize decomposition.
  • Choice of solvent impacts reaction efficiency; aprotic solvents like tetrahydrofuran and toluene are preferred.
  • Acidic workup must be carefully controlled to avoid degradation of the boronic acid functionality.
  • Isolation often involves crystallization or salt formation to improve stability and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Aminoquinolin-6-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Scientific Research Applications

(3-Aminoquinolin-6-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of sensors for detecting biological molecules such as glucose.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of (3-aminoquinolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and enzyme inhibitors. The boronic acid group interacts with the target molecule, forming a stable complex that can be detected or used to inhibit enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

  • Amino Substituent Effects: The 3-amino group likely lowers the pKa of the boronic acid compared to non-amino-substituted analogs. For example, phenyl boronic acid has a pKa of ~8.8, while amino-substituted derivatives (e.g., 2-aminophenylboronic acid) exhibit pKa values closer to physiological pH (~7.4), enhancing binding under biological conditions .
  • Quinoline vs.
Table 1: Key Properties of Selected Boronic Acids
Compound pKa Solubility (Water/Lipid) Key Structural Features
(3-Aminoquinolin-6-yl)BA* ~7.5† Moderate (predicted) Quinoline, amino group
Phenanthren-9-yl BA N/A Low Polycyclic aromatic hydrocarbon
6-Hydroxynaphthalen-2-yl BA N/A Moderate Hydroxyl group enhances polarity
Phenyl BA ~8.8 Low Simple aromatic ring
3-AcPBA >9.0 Low Acetamido group

†Predicted based on amino group’s electron-donating effects .

Anticancer Effects
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar IC50 values (0.1969–0.2251 µM) against triple-negative breast cancer (4T1 cells) . Their planar structures may facilitate DNA intercalation or protease inhibition.
  • Cis-stilbene boronic acids (e.g., compound 13c) inhibit tubulin polymerization (IC50 = 21–22 µM) and induce apoptosis in cancer cells, highlighting the role of boronic acids in disrupting cytoskeletal dynamics .
  • Hypothesis for (3-Aminoquinolin-6-yl)BA: The quinoline scaffold may enhance DNA/protein binding, while the amino group improves solubility and target affinity compared to non-polar analogs.
Enzyme Inhibition
  • Aliphatic boronic acids (e.g., compound 2) show weak inhibition of penicillin-binding protein 1b (PBP1b), whereas aromatic derivatives (e.g., FL-166) achieve potent SARS-CoV-2 3CLpro inhibition (Ki = 40 nM) via serine residue interactions .

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